Verticillin C
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Overview
Description
Verticillin C is a member of the epipolythiodioxopiperazine alkaloids, a class of compounds known for their potent cytotoxicity. These compounds are derived from fungal sources and have shown significant potential in chemotherapeutic applications .
Preparation Methods
Verticillin C can be synthesized through various methods, including both synthetic and semi-synthetic routes. The production of verticillins is greatly influenced by the growth conditions of the fungal strains used. For instance, growing the fungal strains on an oatmeal-based medium has been shown to significantly increase the yield of verticillins . Industrial production methods involve optimizing fermentation conditions to maximize the yield of these compounds .
Chemical Reactions Analysis
Verticillin C undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Verticillin C has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the reactivity of epipolythiodioxopiperazine alkaloids. In biology and medicine, this compound has shown promise as a chemotherapeutic agent due to its potent cytotoxicity against various cancer cell lines . Additionally, it has been studied for its antimicrobial and nematocidal activities .
Mechanism of Action
The mechanism of action of verticillin C involves the inhibition of histone methyltransferases, which are enzymes that play a crucial role in the regulation of gene expression. By inhibiting these enzymes, this compound can alter the epigenome and induce apoptosis in cancer cells. This compound also generates reactive oxygen species, which contribute to its cytotoxic effects .
Comparison with Similar Compounds
Verticillin C is similar to other epipolythiodioxopiperazine alkaloids, such as verticillin A and verticillin B. it is unique in its specific molecular structure and the particular pathways it targets. Other similar compounds include gliotoxin, which also belongs to the epipolythiodioxopiperazine class .
Properties
CAS No. |
51798-48-2 |
---|---|
Molecular Formula |
C30H28N6O7S5 |
Molecular Weight |
744.9 g/mol |
IUPAC Name |
(1S,2S,3S,11R,14S)-2-hydroxy-3-[(1S,2S,3S,11R,14S)-2-hydroxy-14,18-dimethyl-13,17-dioxo-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-trien-3-yl]-14-(hydroxymethyl)-19-methyl-15,16,17-trithia-10,12,19-triazapentacyclo[12.3.2.01,12.03,11.04,9]nonadeca-4,6,8-triene-13,18-dione |
InChI |
InChI=1S/C30H28N6O7S5/c1-25-21(40)35-19-27(13-8-4-6-10-15(13)31-19,17(38)29(35,46-44-25)23(42)33(25)2)28-14-9-5-7-11-16(14)32-20(28)36-22(41)26(12-37)34(3)24(43)30(36,18(28)39)47-48-45-26/h4-11,17-20,31-32,37-39H,12H2,1-3H3/t17-,18-,19+,20+,25-,26-,27+,28+,29-,30-/m0/s1 |
InChI Key |
BMACAVUSMBJNME-LRESJZTJSA-N |
Isomeric SMILES |
C[C@]12C(=O)N3[C@@H]4[C@]([C@@H]([C@@]3(C(=O)N1C)SS2)O)(C5=CC=CC=C5N4)[C@]67[C@@H]([C@]89C(=O)N([C@](C(=O)N8[C@H]6NC1=CC=CC=C71)(SSS9)CO)C)O |
Canonical SMILES |
CC12C(=O)N3C4C(C(C3(C(=O)N1C)SS2)O)(C5=CC=CC=C5N4)C67C(C89C(=O)N(C(C(=O)N8C6NC1=CC=CC=C71)(SSS9)CO)C)O |
Origin of Product |
United States |
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